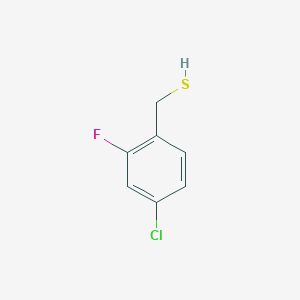

4-Chloro-2-fluorobenzyl mercaptan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-fluorobenzyl mercaptan is an organosulfur compound with the molecular formula C7H6ClFS. It is a derivative of benzyl mercaptan, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorobenzyl mercaptan typically involves the introduction of the mercaptan group (-SH) to a benzyl compound that already contains the chlorine and fluorine substituents. One common method is the nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide precursor. For example, 4-Chloro-2-fluorobenzyl chloride can be reacted with sodium hydrosulfide (NaHS) under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale nucleophilic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-fluorobenzyl mercaptan can undergo various types of chemical reactions, including:

Oxidation: The mercaptan group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the mercaptan group to a thiol.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides (e.g., bis(4-chloro-2-fluorobenzyl) disulfide) or sulfonic acids.

Reduction: Thiols (e.g., 4-Chloro-2-fluorobenzyl thiol).

Substitution: Various substituted benzyl compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block: This compound serves as an essential building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds in synthetic organic chemistry.

- Reactivity Studies: Its thiol group allows for significant interactions in chemical reactions, making it valuable for exploring reaction mechanisms.

2. Biology:

- Biological Activity: Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound's structure enables it to penetrate cell membranes effectively, enhancing bioavailability.

- Interaction with Biomolecules: Studies focus on how 4-chloro-2-fluorobenzyl mercaptan modifies protein function or structure through thiol interactions. This could lead to advancements in targeted therapies or diagnostic tools.

3. Medicine:

- Drug Development: Investigations are ongoing into its potential use as a pharmaceutical intermediate. Its unique structure may contribute to developing new therapeutic agents.

- Inhibition Studies: The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. This inhibition is of interest in both medical and cosmetic applications.

Inhibition of Mycobacterial Growth

A study reported that compounds structurally related to this compound exhibited significant inhibition against Mycobacterium tuberculosis, with IC50 values around 5.3 µM. This finding highlights the compound's potential as an anti-tubercular agent.

Dual Inhibition Mechanism

Research into dual inhibitors targeting c-Met and VEGFR-2 revealed that modifications in the pyridine scaffold led to enhanced binding affinity and selectivity for cancer therapies. Such strategies could optimize the biological activity of this compound.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluorobenzyl mercaptan involves its reactivity due to the presence of the mercaptan group. The thiol group can form strong bonds with metals and other electrophiles, making it useful in catalysis and as a ligand in coordination chemistry. The chlorine and fluorine substituents can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzyl mercaptan: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

4-Chloro-3-fluorobenzyl alcohol: Contains a hydroxyl group instead of a mercaptan group, leading to different reactivity and applications.

3,5-Difluorobenzyl mercaptan: Has two fluorine atoms, which can significantly alter its chemical properties compared to 4-Chloro-2-fluorobenzyl mercaptan.

Uniqueness

This compound is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in the synthesis of specialized organic molecules and in various research applications.

Actividad Biológica

4-Chloro-2-fluorobenzyl mercaptan is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClFS and a molecular weight of 176.64 g/mol. The compound features a benzene ring substituted with chlorine and fluorine atoms, along with a thiol (-SH) group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antimicrobial Activity : Studies have indicated that compounds containing thiol groups exhibit significant antimicrobial properties. The presence of both chlorine and fluorine in the benzyl moiety may enhance these effects by altering the electronic properties of the molecule.

- Anti-inflammatory Effects : Similar derivatives have shown promising anti-inflammatory activities. For instance, related compounds with triazole structures have been reported to exhibit enhanced anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

- Antioxidant Properties : Thiols are known for their antioxidant capabilities, which can protect cells from oxidative stress. The specific structure of this compound may contribute to its efficacy in scavenging free radicals.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating strong antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory effects were assessed using a rat model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups treated with saline or ibuprofen.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets:

- Thiolation Reactions : The thiol group can form disulfide bonds with proteins, modulating their function and potentially altering signaling pathways involved in inflammation and microbial resistance.

- Electrophilic Nature : The presence of chlorine and fluorine enhances the electrophilicity of the compound, allowing it to react with nucleophiles in biological systems, which may lead to inhibition of certain enzymes or receptors involved in disease processes.

Propiedades

IUPAC Name |

(4-chloro-2-fluorophenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDKLGNZSQXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.